molecular formula C13H13ClN2O4S B15155652 N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)furan-2-carboxamide

N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)furan-2-carboxamide

Cat. No.: B15155652
M. Wt: 328.77 g/mol
InChI Key: GBKQYZFFOZWKLH-UHFFFAOYSA-N
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Description

N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)furan-2-carboxamide is a synthetic organic compound that features a furan ring, a sulfonamide group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)furan-2-carboxamide typically involves the following steps:

    Formation of the sulfonamide intermediate: The reaction between 4-chlorobenzenesulfonyl chloride and ethylenediamine in the presence of a base such as triethylamine yields the sulfonamide intermediate.

    Coupling with furan-2-carboxylic acid: The sulfonamide intermediate is then coupled with furan-2-carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group in the chlorophenyl moiety can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: 4-chloroaniline derivatives.

    Substitution: Various sulfonamide derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)furan-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anti-inflammatory, antimicrobial, or anticancer activities.

    Biological Studies: The compound can be used to study enzyme inhibition, receptor binding, and other biochemical interactions.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or chemical resistance.

Mechanism of Action

The mechanism of action of N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)furan-2-carboxamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, while the furan ring can participate in π-π interactions with aromatic residues. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-{[(4-bromophenyl)sulfonyl]amino}ethyl)furan-2-carboxamide
  • N-(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)furan-2-carboxamide
  • N-(2-{[(4-nitrophenyl)sulfonyl]amino}ethyl)furan-2-carboxamide

Uniqueness

N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)furan-2-carboxamide is unique due to the presence of the 4-chlorophenyl group, which can enhance its binding affinity to certain biological targets compared to other similar compounds. The chlorine atom can also influence the compound’s electronic properties, making it more reactive in certain chemical reactions.

Properties

Molecular Formula

C13H13ClN2O4S

Molecular Weight

328.77 g/mol

IUPAC Name

N-[2-[(4-chlorophenyl)sulfonylamino]ethyl]furan-2-carboxamide

InChI

InChI=1S/C13H13ClN2O4S/c14-10-3-5-11(6-4-10)21(18,19)16-8-7-15-13(17)12-2-1-9-20-12/h1-6,9,16H,7-8H2,(H,15,17)

InChI Key

GBKQYZFFOZWKLH-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)NCCNS(=O)(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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